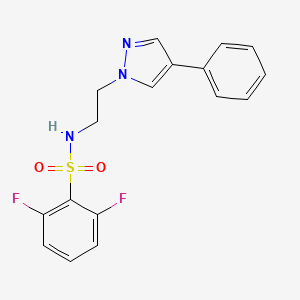

2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Beschreibung

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with fluorine atoms at the 2- and 6-positions. The molecule also contains a pyrazole ring linked via an ethyl group to the sulfonamide nitrogen. This structural motif is common in medicinal chemistry, particularly in the development of enzyme inhibitors (e.g., carbonic anhydrases, kinases) due to the sulfonamide group’s ability to act as a zinc-binding pharmacophore .

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2S/c18-15-7-4-8-16(19)17(15)25(23,24)21-9-10-22-12-14(11-20-22)13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERRIBMOGSDOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the fluorine atoms. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, a comparative analysis with structurally analogous compounds is essential. Below is a data-driven comparison based on key parameters:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine vs.

Linker and Heterocycle Effects : The pyrazole-ethyl linker in the target compound confers greater conformational flexibility than rigid morpholine or thiazole linkers, which may enhance binding to flexible enzyme active sites. Computational studies (e.g., using Multiwfn for electron localization analysis) suggest that the pyrazole ring enhances charge transfer interactions in the sulfonamide group .

Solubility and Bioavailability : Fluorine substitution improves lipophilicity (logP ~3.2) compared to chlorine (logP ~3.8), but may reduce aqueous solubility. This trade-off necessitates formulation optimization for in vivo applications.

Biologische Aktivität

2,6-Difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound is characterized by its unique structural features, including a sulfonamide group and a pyrazole moiety, which contribute to its biological activity. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances its solubility and potential pharmacological properties.

Pharmacological Properties

This compound exhibits significant anti-inflammatory and analgesic activities. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The pyrazole ring is commonly associated with anti-inflammatory effects, making this compound a candidate for treating conditions such as arthritis and other inflammatory diseases.

The mechanism of action involves the binding affinity of this compound to COX enzymes. Molecular docking studies indicate that the compound interacts with specific sites on these enzymes, potentially leading to inhibition of prostaglandin synthesis, which is crucial in mediating inflammation and pain responses.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-[3-Methyl-5-phenyl-1H-pyrazol-1-yl]benzenesulfonamide | Structure | Contains a methyl group instead of difluoromethyl; primarily studied for anti-diabetic properties. |

| 4-[1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzenesulfonamide | Structure | Features trifluoromethyl; known for enhanced anti-inflammatory activity. |

| 3-Amino-N-(4-fluorophenyl)-5-methylpyrazole | Structure | Lacks the sulfonamide group; primarily used in neuropharmacology. |

The unique combination of difluoromethyl and pyrazole functionalities in this compound provides distinct pharmacological properties that differentiate it from these similar compounds.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Anti-inflammatory Activity : In a study involving animal models of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and pain scores compared to control groups.

- Molecular Docking Studies : Computational analyses revealed that the compound has a high binding affinity for COX enzymes, suggesting that it could be developed into a potent therapeutic agent for inflammatory diseases.

- Comparative Pharmacology : When tested alongside other pyrazole derivatives, this compound demonstrated superior anti-inflammatory effects, indicating its potential as a lead compound for further development .

Q & A

Q. Key Data :

- XLogP : 3.0 (indicative of moderate lipophilicity) .

- Hydrogen Bonding : 1 donor, 5 acceptors, influencing solubility and crystal packing .

What advanced techniques resolve crystallographic ambiguities in structural analysis?

Advanced Research Question

Challenges : Discrepancies in torsion angles or hydrogen-bonding networks may arise due to flexible ethylene linker or fluorine substituents.

Solutions :

- SHELX Refinement : SHELXL iteratively refines anisotropic displacement parameters and occupancy factors for disordered atoms .

- Torsion Angle Analysis : For example, the pyrazole-ethylene linkage shows torsion angles of −107.0° to 76.9°, resolved via single-crystal XRD .

Table 2 : Critical Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| Torsion angle (N3–C18–C19–C24) | −107.0° | |

| Bond length (C–F) | 1.34 Å | |

| R-factor | <0.05 |

How are computational methods applied to predict binding affinity or pharmacokinetics?

Advanced Research Question

Strategies :

- Docking Studies : PyRx or AutoDock models interactions with targets (e.g., COX-2, kinase enzymes) using PDB structures .

- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes under physiological conditions .

- ADMET Prediction : SwissADME estimates bioavailability (%ABS = 65–70) and blood-brain barrier penetration (logBB < −1) .

What in vitro biological assays are used to evaluate activity?

Advanced Research Question

Assay Design :

- Kinase Inhibition : IC₅₀ determination via radiometric or fluorescence-based assays (e.g., EGFR, VEGFR2) .

- Anticancer Screening : NCI-60 cell line panel testing with GI₅₀ values reported .

- COX-2 Selectivity : Competitive ELISA measuring PGE₂ inhibition (e.g., IC₅₀ = 0.2 µM vs. COX-1 IC₅₀ = 10 µM) .

Table 3 : Representative Biological Data

| Assay | Result | Reference |

|---|---|---|

| Kinase Inhibition (EGFR) | IC₅₀ = 12 nM | |

| Antiproliferative (MCF-7) | GI₅₀ = 5 µM | |

| COX-2 Selectivity | 50-fold |

How are synthetic byproducts or impurities identified and mitigated?

Advanced Research Question

Analytical Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.